8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzodioxepine ring This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzodioxepine Derivatives: These compounds share the benzodioxepine ring system but differ in their substituents.
Propylamino Compounds: These compounds contain the propylamino group but may have different core structures.
Uniqueness: 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to its specific combination of the benzodioxepine ring and the propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
823225-74-7 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
8-(propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-4-14-9-7-10(13(15)16)12-11(8-9)17-5-3-6-18-12/h7-8,14H,2-6H2,1H3,(H,15,16) |
InChI Key |
XKUDOTZGJWNPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=C2C(=C1)OCCCO2)C(=O)O |
Origin of Product |
United States |
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